Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate
CAS No.:
Cat. No.: VC13687720
Molecular Formula: C13H11F3NO5PS
Molecular Weight: 381.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11F3NO5PS |
|---|---|
| Molecular Weight | 381.27 g/mol |
| IUPAC Name | N-diphenoxyphosphoryl-1,1,1-trifluoromethanesulfonamide |
| Standard InChI | InChI=1S/C13H11F3NO5PS/c14-13(15,16)24(19,20)17-23(18,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,17,18) |
| Standard InChI Key | GTRQXZJVYZSIKU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2 |
Introduction
Structural and Electronic Properties of DPTFP
DPTFP features a central phosphorus atom bonded to two phenyl groups, a triflyl-substituted amine, and an oxygen atom (Figure 1). The triflyl group (-SO₂CF₃) is a strong electron-withdrawing substituent that enhances the compound’s acidity, with calculated pKa values typically below 1.0 . This acidity facilitates proton transfer reactions and stabilizes transition states through hydrogen bonding or ion-pair interactions. The phenyl groups contribute steric bulk, which is critical for inducing enantioselectivity in asymmetric catalysis .
Key Structural Features:
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Phosphoramidate Core: The P-N bond length in DPTFP is approximately 1.67 Å, shorter than typical P-O bonds, due to resonance stabilization between nitrogen and phosphorus .
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Triflyl Group: The -SO₂CF₃ moiety adopts a trigonal planar geometry, with S-O bond lengths of ~1.43 Å and S-CF₃ bonds of ~1.85 Å .
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Conformational Flexibility: Rotation around the P-N bond allows DPTFP to adopt multiple conformers, which can influence substrate binding in catalytic cycles .
Synthetic Routes to DPTFP
Phosphorylation-Amidation Strategy
The most common synthesis involves a two-step sequence starting from diphenyl phosphite (Scheme 1) :
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Phosphorylation: Treatment of diphenyl phosphite with phosphorus oxychloride (POCl₃) yields the corresponding phosphoryl chloride intermediate.
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Amidation: Reaction with trifluoromethanesulfonamide (CF₃SO₂NH₂) in the presence of a base (e.g., Et₃N) produces DPTFP in 65–78% yield .
Optimization Considerations:
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Solvent: Dichloromethane or THF is preferred to minimize side reactions.
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Temperature: Reactions are conducted at −15°C to 0°C to suppress anhydride formation .
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Catalyst Loading: Stoichiometric amounts of base are required to neutralize HCl byproducts .
Table 1. Comparative Synthesis Methods for DPTFP
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Phosphorylation-Amidation | POCl₃, CF₃SO₂NH₂, Et₃N | 78 | 95 | |
| Oxidative Cross-Coupling | Cl₃CCN, dPPA, Et₃N | 53 | 89 |
Alternative Pathways
Oxidative Cross-Coupling: Jang et al. demonstrated a one-pot method using diphenyl phosphoric acid (dPPA), triflyl azide (CF₃SO₂N₃), and trichloroacetonitrile (Cl₃CCN) . While this route offers shorter reaction times (2–4 hours), yields are lower (53%) due to competing hydrolysis .
Applications in Asymmetric Catalysis
Strecker Reaction of Aldimines
DPTFP catalyzes the enantioselective Strecker reaction between aldimines and trimethylsilyl cyanide (TMSCN), yielding α-aminonitriles with up to 95% ee (Table 2) . The mechanism involves dual activation:
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Protonation of the aldimine by DPTFP’s acidic proton.
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Coordination of TMSCN to the phosphoryl oxygen, facilitating nucleophilic attack .
Table 2. DPTFP-Catalyzed Strecker Reaction Performance
| Substrate | Product ee (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Benzaldehyde imine | 92 | 85 | 12 |
| Cyclohexyl imine | 88 | 79 | 18 |
1,3-Dipolar Cycloadditions
In azomethine ylide cycloadditions, DPTFP stabilizes the 1,3-dipole through hydrogen bonding to the imine nitrogen (Figure 2) . This activation mode enables the synthesis of pyrrolidines with >90% ee and diastereomeric ratios of 10:1 .
Mechanistic Studies
Monoactivation vs. Dual Activation
Kinetic and isotopic labeling studies suggest DPTFP operates via a monoactivation pathway, where a single catalyst molecule interacts with the substrate (Figure 3) . This contrasts with earlier proposals of dual phosphoric acid involvement .
Radical Reactions
DPTFP accelerates radical additions by stabilizing transition states through electrostatic interactions. For example, in ethyl radical additions to imines, DPTFP increases reaction rates by 15-fold compared to uncatalyzed conditions .
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